
1-tert-butylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butylaziridine is an organic compound with the molecular formula C6H13N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making this compound unique in its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, yielding aziridines with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to promote S-alkylation reactions. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted amines and thiols.
Scientific Research Applications
1-tert-Butylaziridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butylaziridine involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the tert-butyl group.
Azetidine: A four-membered ring compound with similar reactivity but different ring strain characteristics
Uniqueness
1-tert-Butylaziridine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to other aziridines and azetidines .
Properties
CAS No. |
4017-38-3 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
1-tert-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-6(2,3)7-4-5-7/h4-5H2,1-3H3 |
InChI Key |
BBFCEQFUUOTJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


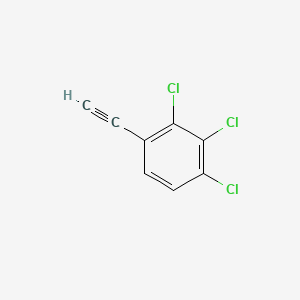
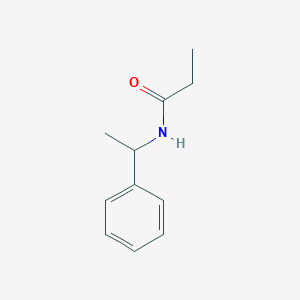
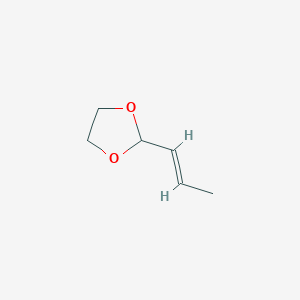
![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)
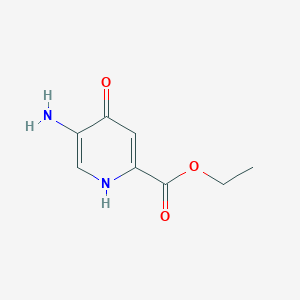
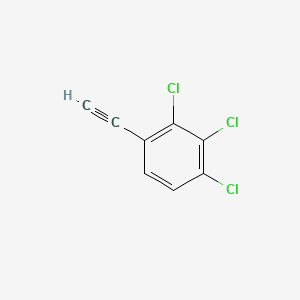

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
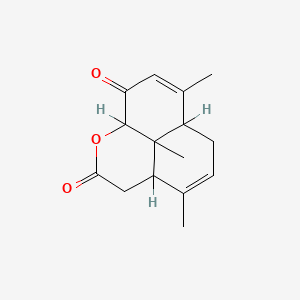
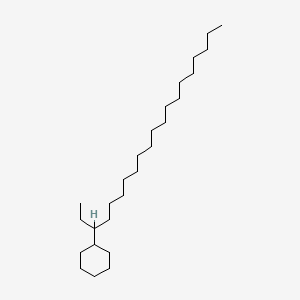
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

